molecular formula C17H32O8 B1676790 m-PEG6-2-methylacrylate CAS No. 90784-86-4

m-PEG6-2-methylacrylate

Cat. No. B1676790
CAS RN: 90784-86-4
M. Wt: 364.4 g/mol
InChI Key: FVSGBTSAXJGUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

M-PEG6-2-methylacrylate is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Synthesis Analysis

M-PEG6-2-methylacrylate is used in the synthesis of PROTACs . The synthesis exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Molecular Structure Analysis

The linear formula of m-PEG6-2-methylacrylate is C17H32O8 .


Chemical Reactions Analysis

M-PEG6-2-methylacrylate is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The synthesis process involves the connection of two different ligands by a linker .


Physical And Chemical Properties Analysis

The exact mass of m-PEG6-2-methylacrylate is 364.21 and its molecular weight is 364.440 . The elemental analysis shows that it contains C, 56.03; H, 8.85; O, 35.12 .

Scientific Research Applications

Cytotoxicity Evaluation of PEG Derivatives

Polyethylene glycol (PEG) derivatives, including m-PEG6-2-methylacrylate, have been extensively utilized in biomedical research due to their unique chemical and physical properties. A study focused on evaluating the cytotoxicity of various PEG derivatives using human cervical cancer cells (HeLa) and mouse fibroblasts (L929) revealed that while most PEG oligomers were safe, specific PEG-based monomers exhibited notable cytotoxicity. This research highlights the importance of assessing the potential hazards of PEG derivatives in future biomedical applications (Guoqiang Liu et al., 2017).

Protein-repellent Surfaces

The search for alternatives to PEG for creating protein-repellent surfaces in medical devices has led to the investigation of poly(2-methyl-2-oxazoline) (PMOXA) as a potential replacement. This study compared PMOXA-based coatings to PEG-based systems, finding that PMOXA coatings effectively prevented protein adsorption, suggesting PMOXA as a promising alternative for biomedical applications where long-term stability and non-fouling properties are required (Rupert Konradi et al., 2008).

Polymer Coated Nanoparticles for Drug Delivery

Research into the development of nanoparticles for drug delivery systems has explored the use of PEG derivatives for surface modification to enhance biocompatibility and circulation time. A study on sulfoxide-containing polymer-coated iron oxide nanoparticles (IONPs) demonstrated reduced macrophage uptake and improved blood circulation compared to PEGylated counterparts, indicating the potential of alternative polymers for nanoparticle surface functionalization in drug delivery systems (Ruirui Qiao et al., 2020).

Enhancing Electrolyte Performance in Batteries

In the field of energy storage, PEG derivatives have been utilized to improve the performance of gel polymer electrolytes (GPEs) in lithium-ion batteries. A study on in-situ polymerized poly(ethylene glycol phenyl etheracrylate) (PEGPEA) based GPEs showed outstanding interfacial compatibility with lithium electrodes and effective suppression of lithium dendrite growth, highlighting the potential of PEG derivatives in developing high-performance electrolyte systems for next-generation batteries (Chaoqun Niu et al., 2018).

Future Directions

M-PEG6-2-methylacrylate is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . As PROTAC technology continues to evolve, m-PEG6-2-methylacrylate may play a significant role in the development of new therapeutics.

properties

IUPAC Name

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O8/c1-16(2)17(18)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3/h1,4-15H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSGBTSAXJGUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG6-2-methylacrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG6-2-methylacrylate
Reactant of Route 2
Reactant of Route 2
m-PEG6-2-methylacrylate
Reactant of Route 3
Reactant of Route 3
m-PEG6-2-methylacrylate
Reactant of Route 4
Reactant of Route 4
m-PEG6-2-methylacrylate
Reactant of Route 5
Reactant of Route 5
m-PEG6-2-methylacrylate
Reactant of Route 6
Reactant of Route 6
m-PEG6-2-methylacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.